molecular formula C8H14O3 B13172401 2-(Oxolan-3-yl)butanoic acid CAS No. 1503397-99-6

2-(Oxolan-3-yl)butanoic acid

Cat. No.: B13172401
CAS No.: 1503397-99-6
M. Wt: 158.19 g/mol
InChI Key: XVRKPIKYUDXWSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of butanoic acid with oxirane in the presence of a catalyst to form the oxolane ring. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

2-(Oxolan-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simpler analog without the oxolane ring.

    2-Oxobutanoic acid: A related compound with a keto group instead of the oxolane ring.

    Tetrahydrofuran: A compound with a similar oxolane ring but without the butanoic acid moiety.

Uniqueness

2-(Oxolan-3-yl)butanoic acid is unique due to the presence of both the oxolane ring and the butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1503397-99-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-(oxolan-3-yl)butanoic acid

InChI

InChI=1S/C8H14O3/c1-2-7(8(9)10)6-3-4-11-5-6/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

XVRKPIKYUDXWSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCOC1)C(=O)O

Origin of Product

United States

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